2-(1,3-Benzodioxol-5-yloxy)-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE is a complex organic compound that features a benzodioxole moiety, a furan ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid.
Piperazine Ring Formation: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Final Coupling: The final step involves coupling the benzodioxole and furan-piperazine intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and furan rings.
Reduction: Reduction reactions can target the carbonyl group in the furan ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzodioxole and furan rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Biochemistry: Studied for its interactions with biological macromolecules.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Diagnostics: Used in the development of diagnostic agents.
Industry
Material Science:
Agriculture: Investigated for use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE would depend on its specific application. In a pharmacological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE: Similar in structure but with different substituents.
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-1-[4-(THIOPHEN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE: Contains a thiophene ring instead of a furan ring.
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-1-[4-(PYRIDINE-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE: Contains a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ETHAN-1-ONE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H18N2O6 |
---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C18H18N2O6/c21-17(11-24-13-3-4-14-16(10-13)26-12-25-14)19-5-7-20(8-6-19)18(22)15-2-1-9-23-15/h1-4,9-10H,5-8,11-12H2 |
InChI Key |
DSGOBNNBWJXQPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.